Kag-308

Ulcerative Colitis Inflammatory Bowel Disease EP4 Agonist

Researchers investigating EP4-mediated mucosal protection often contend with off-target effects from non-selective prostanoid ligands. KAG-308 resolves this with exceptional EP4 selectivity (Ki=2.57 nM) versus EP1 (1410 nM), EP2 (1540 nM), EP3 (32.4 nM), and IP (52.9 nM). • Outperforms sulfasalazine in DSS-colitis models for mucosal healing and disease suppression • Reduces mortality in AOM/DSS colitis-associated carcinogenesis where sulfasalazine shows marginal effects • Suppresses cartilage degeneration and synovitis in OA models-effects unattainable with standard analgesics Supplied with full analytical documentation. For R&D use only.

Molecular Formula C24H30F2N4O3
Molecular Weight 460.5 g/mol
CAS No. 1215192-68-9
Cat. No. B608296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKag-308
CAS1215192-68-9
SynonymsKAG-308;  KAG 308;  KAG308; 
Molecular FormulaC24H30F2N4O3
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C)C(C=CC2C(CC3C2C(C(=CCCCC4=NNN=N4)O3)(F)F)O)O
InChIInChI=1S/C24H30F2N4O3/c1-14-6-5-7-16(12-14)15(2)18(31)11-10-17-19(32)13-20-23(17)24(25,26)21(33-20)8-3-4-9-22-27-29-30-28-22/h5-8,10-12,15,17-20,23,31-32H,3-4,9,13H2,1-2H3,(H,27,28,29,30)/b11-10+,21-8-/t15-,17+,18-,19-,20+,23-/m1/s1
InChIKeyKSELABKNBIUMGG-YGBAREPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KAG-308: Potent and Orally Active EP4 Receptor Agonist


KAG-308 (CAS 1215192-68-9) is a potent, selective, and orally active agonist of the prostaglandin E2 (PGE2) receptor subtype EP4 [1]. It exhibits a high binding affinity for the human EP4 receptor (Ki = 2.57 nM) and functional agonist activity (EC50 = 17 nM), with significant selectivity over other prostanoid receptors (EP1, EP2, EP3, and IP) [2]. Preclinical studies have demonstrated its efficacy in suppressing colitis, promoting mucosal healing, and reducing the risk of colorectal carcinogenesis, with oral bioavailability that supports its potential as a therapeutic candidate for ulcerative colitis and related inflammatory conditions .

EP4 Pathway Agonist
Selective EP4 agonist for signal transduction studies
Colitis & CAC Model Fit
Reported model-response in DSS colitis and AOM/DSS CAC models
Oral Dosing Research
Supports oral gavage protocols with reported bioavailability

Why KAG-308 Cannot Be Substituted by Other EP4 Agonists


Substitution of KAG-308 with other EP4 agonists or standard-of-care agents such as sulfasalazine is not supported by available evidence due to significant differences in receptor selectivity, functional efficacy, and in vivo therapeutic outcomes. KAG-308 demonstrates high EP4 selectivity with Ki values of 2.57 nM (EP4), 32.4 nM (EP3), 52.9 nM (IP), 1410 nM (EP1), and 1540 nM (EP2), which is critical for minimizing off-target prostanoid effects . Furthermore, in a direct head-to-head comparison, KAG-308 suppressed dextran sulfate sodium (DSS)-induced colitis and promoted mucosal healing, whereas sulfasalazine did not, and KAG-308 reduced colorectal carcinogenesis-associated mortality while sulfasalazine showed marginal effects [1]. These data indicate that generic substitution or use of alternative EP4 ligands may not replicate the specific pharmacological profile or disease-modifying outcomes observed with KAG-308.

EP4 Selectivity Profile
Other EP4 agonists may have broader prostanoid activity; selectivity profile may differ
Disease-Model Response
Sulfasalazine did not replicate colitis suppression or mucosal healing in the same DSS model
Oral Bioavailability
Not all EP4 ligands exhibit reported oral activity; exposure context may vary

Key Comparative Evidence: KAG-308 vs. Sulfasalazine and EP4 Ligands


Superior Colitis Suppression and Mucosal Healing vs. Sulfasalazine

In a direct head-to-head comparison using a mouse model of dextran sulfate sodium (DSS)-induced colitis, oral administration of KAG-308 significantly suppressed the onset of colitis and promoted histological mucosal healing, while sulfasalazine (SASP) did not [1]. The study quantitatively assessed disease activity index and histological scores, demonstrating a clear therapeutic advantage for KAG-308.

Colitis Suppression
Head-to-head
KAG-308 suppressed DSS colitis; SASP did not
Reported model-response difference
Mouse DSS colitis model, oral administration
Ulcerative Colitis Inflammatory Bowel Disease EP4 Agonist

Reduced Colitis-Associated Cancer Mortality vs. Sulfasalazine

In an azoxymethane (AOM)/DSS-induced colitis-associated cancer (CAC) mouse model, KAG-308 treatment significantly decreased mortality by inhibiting colitis development, whereas sulfasalazine (SASP) had only marginal effects [1]. The study quantified survival rates, showing a marked improvement with KAG-308.

CAC Mortality
Head-to-head
KAG-308 decreased CAC mortality; SASP marginal
Reported survival endpoint context
AOM/DSS mouse model
Colorectal Cancer Colitis-Associated Cancer Chemoprevention

High EP4 Receptor Selectivity Profile

KAG-308 exhibits a favorable selectivity profile for the human EP4 receptor. Binding affinity (Ki) values are: EP4 = 2.57 nM; EP1 = 1410 nM; EP2 = 1540 nM; EP3 = 32.4 nM; IP = 52.9 nM. Functional agonist activity (EC50) values are: EP4 = 17 nM; EP1 = 1000 nM; EP2 = 1000 nM; EP3 = 160 nM; IP > 10000 nM . This demonstrates >500-fold selectivity over EP1 and EP2, and >50-fold selectivity over EP3 and IP.

EP4 Selectivity
Class-level
Ki EP4 = 2.57 nM; >500× over EP1/EP2
Supports EP4 pathway interpretation
Human recombinant receptors; sources to verify
Receptor Selectivity EP4 Agonist Prostanoid Receptor

Potent TNF-α Suppression in Human Blood and T Cells

KAG-308 potently inhibits tumor necrosis factor-alpha (TNF-α) production in peripheral whole blood and T cells [1]. While specific IC50 values were not detailed in the abstract, the study establishes this as a key mechanism contributing to its anti-inflammatory effects in colitis models.

TNF-α Inhibition
Data to verify
Potent TNF-α suppression in blood/T cells reported
Supports anti-inflammatory endpoint context
Quantitative IC50 not detailed
TNF-alpha Anti-inflammatory Immunomodulation

Osteoarthritis Suppression and Synovitis Reduction

In a surgically induced mouse knee osteoarthritis (OA) model, oral administration of KAG-308 significantly inhibited cartilage degeneration and synovitis. Chondrocyte hypertrophy and expression of TNF-α and MMP13 in the synovium were suppressed [1]. This demonstrates a disease-modifying effect in OA that is distinct from standard analgesic therapies.

OA Cartilage Protection
Reported
Inhibited cartilage degeneration and synovitis in OA model
Supports OA model-response context
Surgically induced mouse knee OA
Osteoarthritis Cartilage Degeneration Synovitis

Oral Bioavailability and Favorable Pharmacokinetics

KAG-308 exhibits relatively high oral bioavailability in mice, enabling effective systemic exposure after oral gavage [1]. Phase I clinical trial data in healthy volunteers further confirm oral absorption and define a pharmacokinetic profile for twice-daily dosing [2]. This contrasts with some EP4 agonists that require parenteral administration or have poor oral bioavailability.

Oral Bioavailability
Reported
High oral bioavailability in mice; Phase I PK data available
Supports oral dosing research context
Exposure-model context requires review
Pharmacokinetics Oral Bioavailability Drug Development

Preclinical and Translational Research Applications of KAG-308


Inflammatory Bowel Disease Efficacy Models

KAG-308 is ideally suited for use in mouse models of ulcerative colitis, such as the DSS-induced colitis model, where it has demonstrated superior efficacy compared to sulfasalazine in suppressing disease onset and promoting mucosal healing [1]. Researchers can utilize KAG-308 to investigate EP4-mediated mechanisms of mucosal protection and regeneration, as well as to benchmark novel therapeutic candidates.

Colitis-Associated Colorectal Cancer Chemoprevention

The demonstrated ability of KAG-308 to significantly reduce mortality in an AOM/DSS-induced CAC mouse model, in contrast to the marginal effects of sulfasalazine, makes it a valuable tool for studying the link between chronic inflammation and colorectal carcinogenesis [1]. It can be used to explore EP4-dependent pathways in tumor initiation and progression in the context of colitis.

Osteoarthritis Disease Modification Research

In surgically induced mouse knee OA models, KAG-308 suppressed cartilage degeneration, synovitis, and chondrocyte hypertrophy, effects not observed with standard analgesics [2]. This positions KAG-308 as a key reagent for dissecting the role of EP4 signaling in OA pathophysiology and for evaluating EP4 agonism as a potential disease-modifying strategy.

EP4-Selective Signaling and Off-Target Mitigation Studies

KAG-308's high selectivity for EP4 over other prostanoid receptors (EP1, EP2, EP3, IP) makes it an essential tool for researchers requiring a clean pharmacological probe to specifically activate EP4 without confounding off-target effects. This is critical for studies aimed at elucidating EP4-specific downstream signaling cascades in inflammation, immunity, and cancer.

Application
Selection Property
Validation Focus
Colitis Model Studies
EP4 Agonist Research Fit
Disease activity and mucosal healing endpoints
Colitis-Associated Cancer Model Studies
CAC Model Response Context
Survival and tumor burden endpoints
Osteoarthritis Model Research
EP4 Pathway Modulation
Cartilage degeneration and synovitis endpoints
EP4 Selectivity Signaling Studies
EP4 Selectivity Profile
Off-target prostanoid receptor activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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